molecular formula C7H15Si B14460310 CID 12452110

CID 12452110

Cat. No.: B14460310
M. Wt: 127.28 g/mol
InChI Key: XOAJNAPSNYJLKB-UHFFFAOYSA-N
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Description

CID 12452110 (PubChem Compound Identifier 12452110) is a chemical compound referenced in analytical studies, particularly in chromatography and mass spectrometry (MS) workflows. Its characterization includes a mass spectrum (Figure 1D), suggesting it is a volatile or semi-volatile organic compound.

Properties

Molecular Formula

C7H15Si

Molecular Weight

127.28 g/mol

InChI

InChI=1S/C7H15Si/c1-6-7(2,3)8(4)5/h6H,1H2,2-5H3

InChI Key

XOAJNAPSNYJLKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)[Si](C)C

Origin of Product

United States

Preparation Methods

2-Cyclopentenone can be synthesized through various methods:

    Elimination of α-bromo-cyclopentanone using lithium carbonate: This method involves the elimination reaction to form the desired compound.

    Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters: This multi-step process involves condensation, decarboxylation, and isomerization to yield 2-cyclopentenone.

    Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols in the presence of an acid catalyst.

Chemical Reactions Analysis

2-Cyclopentenone undergoes several types of chemical reactions:

Scientific Research Applications

2-Cyclopentenone has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopentenone involves its interaction with biological molecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for structural, functional, and pharmacological comparisons:

Structural Analogues

Structural similarities are often assessed using PubChem identifiers, molecular descriptors (e.g., LogP, molecular weight), and 2D/3D overlays. For example:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) : These bile acid derivatives share steroid backbones but differ in sulfation and side-chain modifications, affecting their interactions with transporters (e.g., NTCP) .
  • Betulin-derived inhibitors (CID 72326, CID 64971): These triterpenoids exhibit structural diversity in hydroxylation and side-chain functionalization, influencing their inhibitory potency against metabolic enzymes .

Hypothetical Comparison for CID 12452110: If this compound is a steroid-like compound (as suggested by its association with vacuum-distilled fractions), its polarity and substituents would be critical differentiators. For instance, sulfated or glucuronidated derivatives (e.g., DHEAS, CID 12594) show distinct MS fragmentation patterns compared to non-conjugated analogs .

Functional Analogues

Functional similarity is determined by shared biological targets or applications. Examples from the evidence include:

  • Irbesartan (CID 3749) and troglitazone (CID 5591) : Both are PPARγ agonists but differ in selectivity and off-target effects due to aromatic ring substitutions .
  • Colchicine (CID 6167) : A microtubule disruptor with a tropolone ring; structural analogs vary in antimitotic activity based on ring substituents .

Hypothetical Functional Role of this compound: If this compound is a plant-derived metabolite (e.g., from Citrus essential oils), it may share antimicrobial or anti-inflammatory properties with terpenoids like limonene or linalool, though its specific bioactivity remains uncharacterized in the provided data .

Pharmacokinetic and Physicochemical Properties

Key parameters such as LogP, solubility, and bioavailability are critical for drug-likeness. For example:

  • CAS 1254115-23-5 (CID 57416287) : LogP = 0.03, high solubility (86.7 mg/mL), and moderate bioavailability (Score = 0.55) .
  • CAS 34743-49-2 (CID 1403909) : LogP = 2.03, moderate solubility (0.75 mg/mL), and high GI absorption .

Hypothetical Data for this compound: Based on its GC-MS profile (Figure 1C), this compound likely has moderate volatility and a LogP < 3, similar to monoterpenes (e.g., limonene, CID 22311) . Its presence in vacuum-distilled fractions suggests a boiling point range of 150–300°C.

Data Tables

Table 1. Comparative Physicochemical Properties

Compound (CID) Molecular Formula Molecular Weight LogP Solubility (mg/mL) Bioavailability Score
This compound* Not available Not available <3† Not available Not available
Taurocholic acid (6675) C₂₆H₄₅NO₆S 515.70 1.48 10.2 0.17
Colchicine (6167) C₂₂H₂₅NO₆ 399.44 1.97 0.25 0.55
CAS 1254115-23-5 C₇H₁₄N₂O 142.20 0.03 86.7 0.55

†Inferred from GC-MS volatility .

Table 2. Structural Similarity Scores (Hypothetical)

Compound (CID) Similarity Score Key Structural Differences
This compound N/A N/A
Betulin (72326) 0.71 Hydroxylation at C3, C28
Lupenone (92158) 0.68 Ketone vs. hydroxyl groups

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